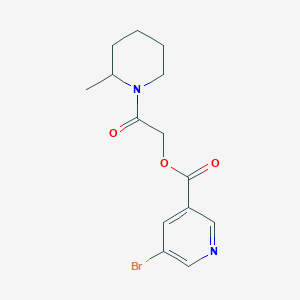

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

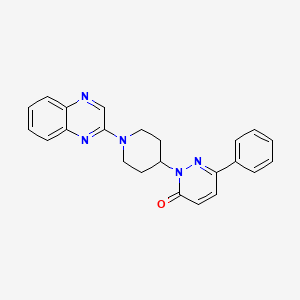

2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MBOC5 and has a molecular formula of C14H18BrN2O3.

Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A study by Feng et al. (2010) introduces an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating a method to synthesize 6-aminonicotinic acid efficiently in an ionic liquid medium. This process avoids the use of volatile and toxic solvents and catalysts, showcasing a green chemistry approach to synthesizing valuable chemical intermediates (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).

Antibacterial Evaluation of Derivatives

Aziz‐ur‐Rehman et al. (2017) synthesized derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. The study highlights the antibacterial potential of these compounds, indicating the role of such derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman, Samreen Ahtzaz, M. Abbasi, S. Z. Siddiqui, S. Rasool, I. Ahmad, 2017).

Ligand Synthesis for Complexation

Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, emphasizing their suitability for complexing with lanthanide(III) cations. This research is crucial for the development of new materials and sensors (L. Charbonnière, N. Weibel, R. Ziessel, 2001).

Hydrodenitrogenation Studies

Egorova, Zhao, Kukula, and Prins (2002) investigated the hydrodenitrogenation of 2-methylpyridine and 2-methylpiperidine, providing insight into the mechanisms of nitrogen removal in these compounds. This study is significant for understanding the chemical transformations of nitrogen-containing compounds and their applications in refining and chemical synthesis (M. Egorova, Y. Zhao, P. Kukula, R. Prins, 2002).

DNA Interactions and Antimicrobial Activity

Abu-Youssef et al. (2010) explored the DNA interactions and antimicrobial activity of silver(I) complexes, demonstrating the potential of these compounds in medicinal chemistry and bioactive material development (M. Abu-Youssef, S. Soliman, V. Langer, Y. Gohar, Ahmed A Hasanen, M. Makhyoun, A. Zaky, L. Öhrström, 2010).

Propriétés

IUPAC Name |

[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O3/c1-10-4-2-3-5-17(10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDNXCQPHJRMIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)

![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)

![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)

![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)

![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2589708.png)